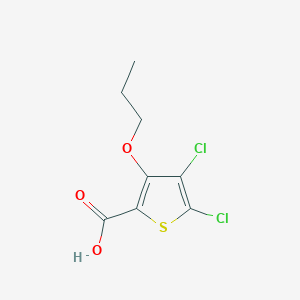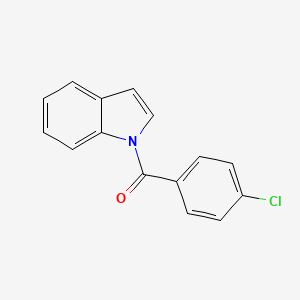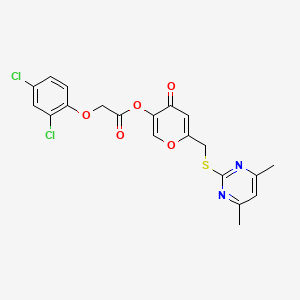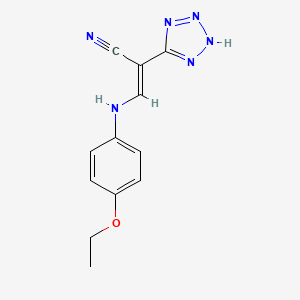
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical known for its distinctive structural attributes and versatile applications. It consists of a quinazolinone moiety and a benzenesulfonamide group, with a bromine atom substituting one of the benzene rings. This unique structure grants it significant relevance in various fields, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves multi-step reactions starting from readily available precursors. A common synthetic route may include the following steps:
Formation of Quinazolinone Core
Reaction of anthranilic acid derivatives with isatoic anhydride in the presence of a base to form 2-methylquinazolin-4-one.
Reaction conditions: Reflux in acetic acid with sodium acetate as a catalyst.
Bromination
Electrophilic bromination of the quinazolinone using bromine or N-bromosuccinimide.
Reaction conditions: Room temperature in an inert solvent like dichloromethane.
Coupling with Benzenesulfonamide
Coupling of brominated quinazolinone with 4-aminobenzenesulfonamide through a nucleophilic aromatic substitution reaction.
Reaction conditions: Elevated temperature in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, large-scale production of This compound follows optimized synthetic routes ensuring maximum yield and purity. Common strategies include:
Flow Chemistry: : Continuous flow reactors for efficient heat transfer and reaction control.
Catalysis: : Use of phase-transfer catalysts or microwave-assisted reactions to expedite synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: can undergo various chemical reactions, such as:
Oxidation: : With reagents like m-chloroperbenzoic acid.
Reduction: : Using hydrogenation with palladium on carbon as a catalyst.
Substitution: : Halogen exchange reactions or nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Peracids or oxone in aqueous conditions.
Reduction: : Hydrogen gas with palladium catalyst under mild pressure.
Substitution: : Sodium methoxide in methanol or other strong bases.
Major Products
Oxidation Products: : Introduction of hydroxyl groups.
Reduction Products: : Removal of halogens or sulfonamide groups.
Substitution Products: : Introduction of different halogens or functional groups.
Scientific Research Applications
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: has broad applications, including:
Medicinal Chemistry: : Investigated as a potential kinase inhibitor, useful in cancer research.
Biology: : Used in studying cellular pathways involving quinazolinone derivatives.
Industry: : Employed in material sciences for developing novel organic compounds.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Disruption of kinase signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Compared to other sulfonamide or quinazolinone derivatives, this compound stands out for its unique bromine substitution and dual pharmacophores, granting it specific selectivity and potency.
Similar Compounds
4-bromo-N-(phenyl)benzenesulfonamide
2-methylquinazolin-4-one
Each similar compound offers its own unique set of properties, but 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is distinguished by its structural complexity and diverse applications.
Properties
IUPAC Name |
4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBEFNEYZXJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE](/img/structure/B2968394.png)
![4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2968395.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968397.png)
![methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)


![N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2968407.png)
![1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2968408.png)



